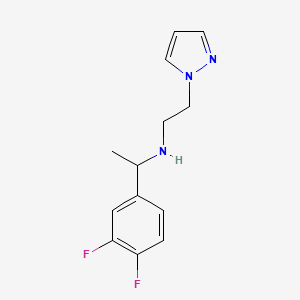![molecular formula C10H14F2IN3 B7572594 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the production of nitric oxide (NO) in the central nervous system (CNS). This compound has been found to have a number of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management.
Wirkmechanismus
The primary mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is the inhibition of this compound, which is responsible for the production of NO in the CNS. By inhibiting this enzyme, the compound reduces the levels of NO, which has been implicated in a number of pathological conditions. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation in the CNS, which are associated with neurodegenerative diseases. Additionally, the compound has been found to improve cognitive function and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity for this compound. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its potential side effects. Finally, the development of more potent and selective inhibitors of this compound may lead to the discovery of new therapeutic agents for a variety of conditions.
Synthesemethoden
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,4-difluorobenzyl chloride with 2,3-dimethylguanidine in the presence of a base, followed by the addition of hydroiodic acid. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in a number of areas. It has been found to be particularly effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the management of pain.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3.HI/c1-13-10(14-2)15-6-7-3-4-8(11)5-9(7)12;/h3-5H,6H2,1-2H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOUNVPOLOTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=C(C=C(C=C1)F)F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B7572518.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)